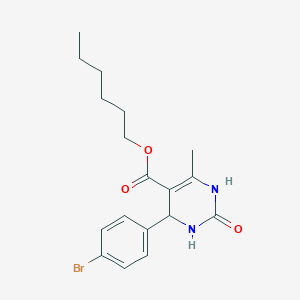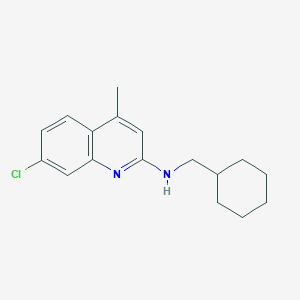![molecular formula C16H27F3N2O2 B5170108 4-{3-[1-(4,4,4-trifluorobutyl)-4-piperidinyl]propanoyl}morpholine](/img/structure/B5170108.png)
4-{3-[1-(4,4,4-trifluorobutyl)-4-piperidinyl]propanoyl}morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{3-[1-(4,4,4-trifluorobutyl)-4-piperidinyl]propanoyl}morpholine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as TFPMP or TFMPP and has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Mécanisme D'action
TFPMP acts as a partial agonist of the 5-HT1A receptor, which means that it binds to the receptor and activates it to a lesser extent than a full agonist. TFPMP also acts as an antagonist of the 5-HT2A receptor, which means that it binds to the receptor and blocks its activation by other agonists. The exact mechanism of action of TFPMP is not fully understood, but it is believed to modulate the activity of the serotonin system in the brain.
Biochemical and Physiological Effects:
TFPMP has been shown to have various biochemical and physiological effects in the body. It has been shown to increase the release of dopamine and norepinephrine in the brain, which may contribute to its stimulant-like effects. TFPMP has also been shown to increase the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the regulation of stress and anxiety.
Avantages Et Limitations Des Expériences En Laboratoire
One of the significant advantages of TFPMP is its selectivity for the 5-HT1A and 5-HT2A receptors, which makes it a useful tool for studying the serotonin system. TFPMP also has a relatively long half-life, which allows for prolonged exposure in lab experiments. However, one of the limitations of TFPMP is its potential for off-target effects, which may complicate the interpretation of results.
Orientations Futures
There are several future directions for research on TFPMP. One area of interest is the development of more selective and potent compounds that target the serotonin system. Another area of interest is the investigation of the role of TFPMP in the regulation of mood and anxiety disorders. Additionally, the potential for TFPMP as a therapeutic agent for various neurological disorders warrants further investigation.
Conclusion:
In conclusion, TFPMP is a chemical compound that has gained significant attention in the scientific community for its potential applications in various fields. Its selectivity for the 5-HT1A and 5-HT2A receptors makes it a useful tool for studying the serotonin system. TFPMP has various biochemical and physiological effects in the body, and its potential as a therapeutic agent for various neurological disorders warrants further investigation.
Méthodes De Synthèse
The synthesis of TFPMP involves the reaction of 4-morpholinepropanoic acid with 1-(4,4,4-trifluorobutyl)piperidine in the presence of a coupling agent such as N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) and N-hydroxysuccinimide (NHS). The resulting product is then purified through column chromatography to obtain TFPMP in its pure form.
Applications De Recherche Scientifique
TFPMP has been widely used in scientific research for its potential applications in various fields. One of the significant applications of TFPMP is in the study of serotonin receptors. TFPMP acts as a partial agonist of the 5-HT1A receptor, which is involved in the regulation of mood, anxiety, and aggression. TFPMP has also been used in the study of the 5-HT2A receptor, which is involved in the regulation of cognition, perception, and hallucinations.
Propriétés
IUPAC Name |
1-morpholin-4-yl-3-[1-(4,4,4-trifluorobutyl)piperidin-4-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27F3N2O2/c17-16(18,19)6-1-7-20-8-4-14(5-9-20)2-3-15(22)21-10-12-23-13-11-21/h14H,1-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMJBALODVJZGSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CCC(=O)N2CCOCC2)CCCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[4-(diethylamino)benzylidene]-2-(3-nitrophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B5170056.png)

![N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-3-fluorobenzamide](/img/structure/B5170066.png)
![1,5-dichloro-2-[4-(2-methoxyphenoxy)butoxy]-3-methylbenzene](/img/structure/B5170070.png)
![{4-[4-(2,6-difluorobenzoyl)-1-piperazinyl]phenyl}(3-fluorophenyl)methanone](/img/structure/B5170073.png)
![1-benzyl-5-(2,3-dichlorophenyl)-7,8-dimethoxy-3-phenyl-3H-pyrazolo[3,4-c]isoquinoline](/img/structure/B5170085.png)
![1-(2,5-dimethylphenyl)-5-{4-[(4-nitrobenzyl)oxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5170090.png)
![N-[5-(aminocarbonyl)-2-methoxyphenyl]-3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolecarboxamide](/img/structure/B5170097.png)
![2-(3,5-dimethyl-1H-pyrazol-4-yl)-N-{[3-(3-fluorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-N-methylethanamine](/img/structure/B5170099.png)
![11-methyl-4-[4-(trifluoromethyl)benzyl]-1,2,3,3a,4,5,6,7-octahydro[1,4]diazepino[3,2,1-jk]carbazole](/img/structure/B5170100.png)
![4-hydroxy-2,3,6-trimethoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B5170105.png)
![5-fluoro-3-methyl-N-[3-(5-methyl-2-thienyl)-1,2,4-thiadiazol-5-yl]-1-benzofuran-2-carboxamide](/img/structure/B5170121.png)